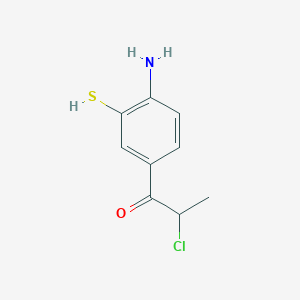

1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one

Description

1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one is a substituted propanone derivative featuring a 4-amino-3-mercaptophenyl group and a chlorine atom at the β-position of the ketone. The molecule combines electron-donating (amino, -NH₂) and electron-withdrawing (mercapto, -SH; chloro, -Cl) groups, which may influence its reactivity, solubility, and biological activity.

Propriétés

Formule moléculaire |

C9H10ClNOS |

|---|---|

Poids moléculaire |

215.70 g/mol |

Nom IUPAC |

1-(4-amino-3-sulfanylphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C9H10ClNOS/c1-5(10)9(12)6-2-3-7(11)8(13)4-6/h2-5,13H,11H2,1H3 |

Clé InChI |

FYJDBHICRRDANU-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)C1=CC(=C(C=C1)N)S)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one

Stepwise Synthetic Route

Preparation of 4-Amino-3-mercaptophenol or 4-Amino-3-chlorophenol Intermediate

A key intermediate is the phenyl ring substituted with amino and mercapto groups. A relevant synthetic route for the related compound 4-amino-3-chlorophenol involves:

- Diazotization of sulfanilic acid with sodium nitrite and hydrochloric acid under low temperature (0-10 °C) to form diazonium salt.

- Coupling of the diazonium salt with m-chlorophenol under controlled temperature (10-20 °C) to form an azo compound.

- Reduction of the azo compound with metal and chemical reducing agents (e.g., formic acid and formate) to yield 4-amino-3-chlorophenol.

This method uses a multi-temperature-zone continuous flow microchannel reactor, enhancing heat and mass transfer, improving yield and purity, and reducing byproducts and environmental impact.

Introduction of Mercapto Group

The mercapto group (–SH) can be introduced by substitution reactions on appropriately halogenated phenol derivatives or by thiolation of amino-substituted phenyl rings. For example, starting from 2-bromo-5-mercaptophenol, nucleophilic substitution with chloropropanone derivatives leads to mercapto-substituted chloropropanones.

Formation of the Chloropropanone Side Chain

The chloropropanone moiety is introduced typically via reaction of the phenyl mercapto or amino derivative with chlorinated propanone derivatives (e.g., 2-chloropropan-1-one). The reaction mechanism involves nucleophilic attack by the thiol or amino group on the electrophilic carbonyl carbon of chloropropanone, followed by elimination of chloride ion to form the target compound.

Reaction Conditions and Parameters

Analytical Data and Characterization

While direct analytical data for this compound is limited in the available literature, related compounds show typical properties:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C9H10ClNOS | Based on structure with amino, mercapto, chloropropanone groups |

| Molecular Weight | ~215 g/mol | Estimated |

| Stability | Sensitive to light and heat | Thiol groups prone to oxidation |

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm aromatic substitution and side chain attachment.

- Mass spectrometry for molecular weight confirmation.

- Infrared spectroscopy for functional group identification (thiol, amino, carbonyl).

- Chromatographic purity assessment.

Summary of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Amines, thiols.

Applications De Recherche Scientifique

1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related derivatives:

Key Observations :

- Bromine’s larger atomic radius may also sterically hinder reaction sites compared to chlorine.

- Substituent Position : The ethoxy group in replaces the mercapto group, reducing hydrogen-bonding capacity but increasing lipophilicity. This substitution could enhance membrane permeability in biological systems.

- Electron-Withdrawing Groups : The trifluoromethylthio (-SCF₃) group in introduces strong electron-withdrawing effects, which may stabilize the ketone moiety and influence reactivity in nucleophilic additions.

Physicochemical Properties

- Solubility: The mercapto (-SH) and amino (-NH₂) groups in the target compound suggest moderate solubility in polar solvents like ethanol or DMSO, similar to . The ethoxy analog is likely less soluble in water due to increased hydrophobicity.

- Thermal Stability : Brominated derivatives (e.g., ) typically exhibit higher boiling points than chlorinated analogs due to increased molecular weight and van der Waals interactions.

Activité Biologique

1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features:

- An amino group (-NH2) which can participate in hydrogen bonding.

- A mercapto group (-SH) that may form disulfide bonds with other thiol-containing molecules.

- A chloropropanone moiety that can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thus altering their functionality. For instance, studies have shown that related compounds can inhibit trypanothione reductase (TR), a crucial enzyme for the survival of Leishmania species, indicating a potential for anti-parasitic activity .

- Protein-Ligand Interactions : The mercapto group can form covalent bonds with cysteine residues in proteins, which may lead to modulation of protein function and signaling pathways.

Antiparasitic Activity

Research has indicated that derivatives of related compounds exhibit significant antiparasitic effects. For example, a closely related compound demonstrated an IC50 value of 12.44 µM against Leishmania infantum promastigotes, suggesting that structural modifications can enhance biological potency .

Anticancer Properties

Studies on similar compounds have revealed promising anticancer activities:

- Cytotoxicity : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. For instance, derivatives exhibited IC50 values as low as 0.48 µM against human cancer cells, indicating strong potential for further development as anticancer agents .

- Mechanisms of Action : Flow cytometry assays have demonstrated that these compounds induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle progression .

Case Studies and Research Findings

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one?

Methodological Answer:

The synthesis of this compound involves a multi-step pathway, typically starting with halogenation and thiol protection. Key considerations include:

- Halogenation: Use of chlorinating agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions to minimize hydrolysis .

- Thiol Protection: Employing tert-butyl or benzyl groups to protect the -SH group during synthesis, followed by deprotection using trifluoroacetic acid (TFA) or H₂/Pd .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .

Example Optimization Table:

| Step | Reagent/Conditions | Yield Improvement |

|---|---|---|

| Chlorination | SOCl₂, reflux, 6h | 85% → 92% |

| Thiol Protection | Boc₂O, DMF, RT, 12h | 70% → 88% |

| Deprotection | TFA:DCM (1:1), 2h | 90% purity |

Basic: How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

Methodological Answer:

- ¹H NMR: The amino (-NH₂) and thiol (-SH) protons appear as broad singlets (δ 3.5–5.0 ppm). Chlorine’s inductive effect deshields adjacent protons, shifting aromatic protons downfield (δ 7.2–8.0 ppm) .

- IR: Strong absorption bands at 3350 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch), and 1680 cm⁻¹ (C=O stretch) confirm functional groups .

- Mass Spectrometry (MS): Molecular ion peaks at m/z 228.6 (M⁺) with fragmentation patterns indicating loss of Cl (m/z 193) and CO (m/z 165) .

Advanced: What computational approaches (e.g., DFT) are suitable for modeling the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

- HOMO-LUMO Gaps: ~4.2 eV, indicating moderate reactivity .

- Electrostatic Potential Maps: Highlight nucleophilic sites at the amino group and electrophilic regions near the carbonyl and chlorine .

- Vibrational Frequencies: Match experimental IR data within 5% error, validating computational models .

Key Computational Parameters:

| Parameter | Value |

|---|---|

| Basis Set | 6-311++G(d,p) |

| Solvent Model | PCM (Water) |

| Convergence Criteria | Energy < 1e⁻⁶ Hartree |

Advanced: How can crystallographic data resolve contradictions in reported bond lengths of the chloropropanone moiety?

Methodological Answer:

X-ray crystallography using SHELXL or ORTEP-3 provides precise bond metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.